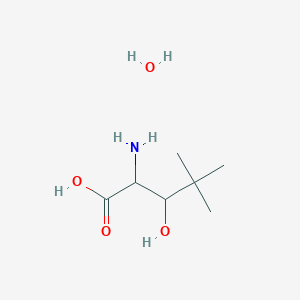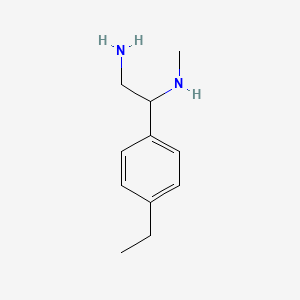
1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine typically involves the reaction of 4-ethylbenzaldehyde with methylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-N1-methylethane-1,2-diamine
- 1-(4-Ethylphenyl)-N1-ethylethane-1,2-diamine
Comparison: 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-3-9-4-6-10(7-5-9)11(8-12)13-2/h4-7,11,13H,3,8,12H2,1-2H3 |
Clé InChI |
VRYDNQGSJOSHKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(CN)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)

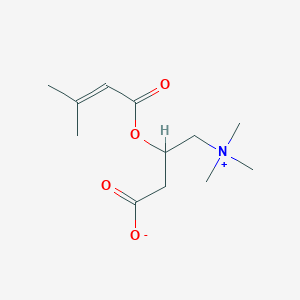

![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)
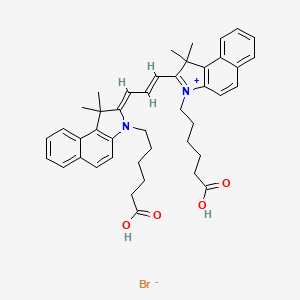
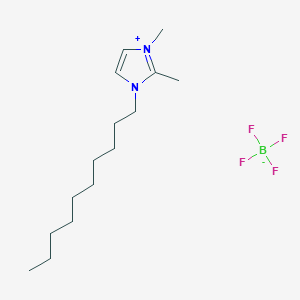

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
